N-[4-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide N-[4-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1007185
InChI: InChI=1S/C18H15ClN2O3S/c1-10(22)20-11-3-5-12(6-4-11)21-18(23)17-16(19)14-8-7-13(24-2)9-15(14)25-17/h3-9H,1-2H3,(H,20,22)(H,21,23)
SMILES: CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl
Molecular Formula: C18H15ClN2O3S
Molecular Weight: 374.8 g/mol

N-[4-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide

CAS No.:

Cat. No.: VC1007185

Molecular Formula: C18H15ClN2O3S

Molecular Weight: 374.8 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide -

Specification

Molecular Formula C18H15ClN2O3S
Molecular Weight 374.8 g/mol
IUPAC Name N-(4-acetamidophenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C18H15ClN2O3S/c1-10(22)20-11-3-5-12(6-4-11)21-18(23)17-16(19)14-8-7-13(24-2)9-15(14)25-17/h3-9H,1-2H3,(H,20,22)(H,21,23)
Standard InChI Key OINCNNMRCNHZNB-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl

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